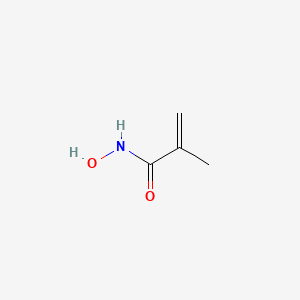![molecular formula C20H17N5 B14631677 4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine CAS No. 55391-50-9](/img/structure/B14631677.png)
4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine is a complex organic compound with a unique structure that includes a triazole ring and two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine typically involves the reaction of 4,4’-dichlorodipyridine with 1-(2-phenylethyl)-1H-1,2,4-triazole-3,5-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines.
科学研究应用
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers
作用机制
The mechanism of action of 4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A simpler analog with two pyridine rings.
1,2,4-Triazole: A core structure present in many biologically active compounds.
Phenylethylamine: A related compound with a phenylethyl group.
Uniqueness
4,4’-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine is unique due to its combination of a triazole ring and two pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
55391-50-9 |
|---|---|
分子式 |
C20H17N5 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-[1-(2-phenylethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H17N5/c1-2-4-16(5-3-1)10-15-25-20(18-8-13-22-14-9-18)23-19(24-25)17-6-11-21-12-7-17/h1-9,11-14H,10,15H2 |
InChI 键 |
ZVXVPBWQWCTYJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



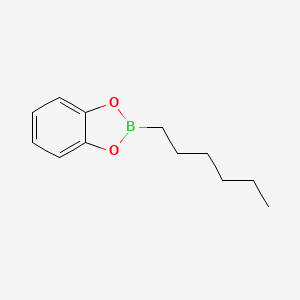
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
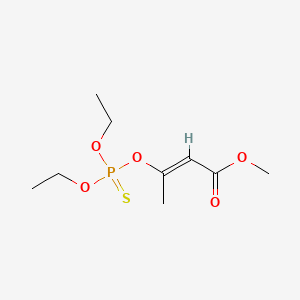
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)

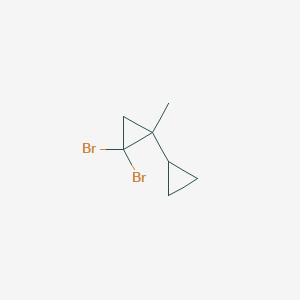

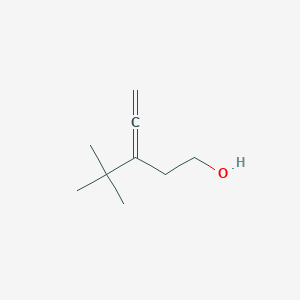



![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
